

Barnidipine-d5 Solution: Preparation and Storage Protocols for Researchers

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Compound of Interest

Compound Name: Barnidipine-d5

Cat. No.: B12371404

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Application Notes & Protocols for the preparation and storage of **Barnidipine-d5** solutions, intended for researchers, scientists, and drug development professionals.

Barnidipine-d5 is the deuterated form of Barnidipine, a potent L-type calcium channel blocker. It is commonly used as an internal standard in pharmacokinetic studies and other quantitative analyses using mass spectrometry. Proper preparation and storage of **Barnidipine-d5** solutions are critical to ensure its stability and the accuracy of experimental results. These notes provide detailed protocols for the preparation and storage of **Barnidipine-d5** solutions for both in vitro and in vivo applications.

Data Summary

Quantitative data regarding the solubility and storage of **Barnidipine-d5** are summarized in the tables below. As the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, data for Barnidipine hydrochloride is used as a close surrogate for **Barnidipine-d5** hydrochloride.

Table 1: Solubility of Barnidipine Hydrochloride

Solvent	Solubility (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	~30-250 mg/mL[1][2][3]	Sonication may be required to achieve higher concentrations. [2][3] Use of newly opened, hygroscopic DMSO is recommended.
Methanol	Soluble	-
Ethanol	~10 mg/mL	-
Dimethylformamide (DMF)	~30 mg/mL	Purge with an inert gas.

Table 2: Storage and Stability of **Barnidipine-d5**

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	≥ 4 years	Store in a dry, dark, and sealed container.
0-4°C	Short term (days to weeks)	-	
Stock Solution (in solvent)	-80°C	6 months to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **Barnidipine-d5** hydrochloride (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Equilibration:** Allow the vial of **Barnidipine-d5** hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- **Weighing:** Weigh out the desired amount of **Barnidipine-d5** hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.33 mg of **Barnidipine-d5** hydrochloride (Molecular Weight: ~533.0 g/mol).
- **Dissolution:** Add the appropriate volume of DMSO to the powder. For 5.33 mg, add 1 mL of DMSO.
- **Mixing:** Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation

This protocol provides a method for preparing a **Barnidipine-d5** formulation suitable for administration in animal studies.

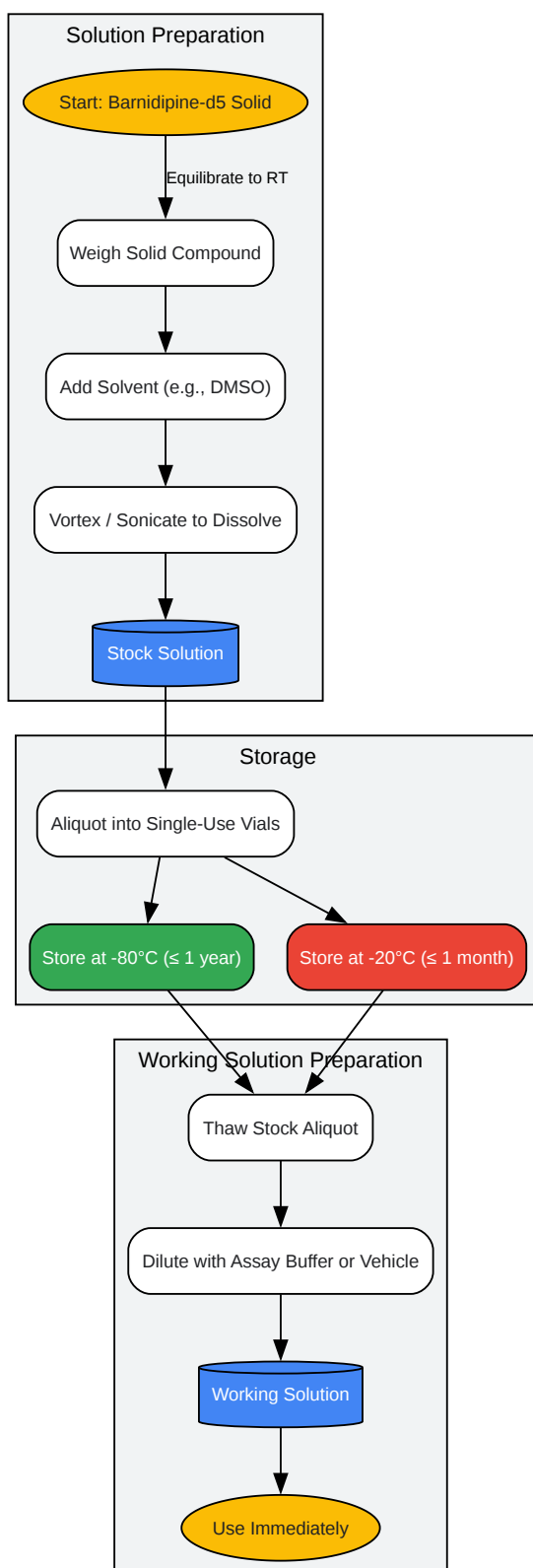
Materials:

- **Barnidipine-d5** hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile tubes

Procedure:

- **Solvent Preparation:** Prepare the vehicle by mixing the components in the specified ratio. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the vehicle accordingly.
- **Dilution:** To prepare a working solution, add the **Barnidipine-d5** stock solution to the pre-mixed vehicle. For example, to achieve a final concentration of 2.08 mg/mL, add 100 μ L of a 20.8 mg/mL DMSO stock solution to 900 μ L of the vehicle.
- **Mixing:** Mix the solution thoroughly by vortexing or gentle inversion until a clear and homogenous solution is obtained.
- **Use:** It is recommended to prepare this working solution fresh on the day of use.

Workflow and Logic Diagrams



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Caption: Workflow for **Barnidipine-d5** solution preparation, storage, and use.

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